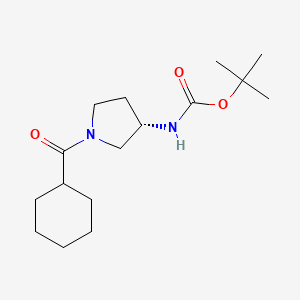
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as P7C3-A20, is a small molecule that has shown potential in promoting neuroprotection and neurogenesis in various animal models. This compound has been synthesized using a straightforward method and has been extensively studied for its potential therapeutic applications in treating neurodegenerative diseases.
Applications De Recherche Scientifique
Neuroprotective Potential
YM-244769, a compound structurally related to N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, has been identified as a potent Na+/Ca2+ exchange (NCX) inhibitor, showing significant neuroprotective effects against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Metabolic Pathway Regulation
Research on nicotinamide N-methyltransferase (NNMT) has revealed its role in the N-methylation of nicotinamide and related compounds, highlighting its potential influence on metabolic pathways and its association with cancer. This enzyme's activity varies among individuals, which might affect the metabolism of drugs and the body's response to them (Rini et al., 1990).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine derivatives, which share a similar chemical motif with N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, revealed high singlet oxygen quantum yield and significant photodynamic therapy (PDT) potential. This indicates its applicability in cancer treatment through Type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Nicotinamide derivatives have been studied for their corrosion inhibition effects on mild steel in hydrochloric acid solution. This research outlines the potential of these compounds in protecting metals from corrosion, an important aspect in industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Molecular Recognition and Crystal Engineering
The study of cocrystals involving nicotinamide demonstrates its ability to form stable molecular assemblies through hydrogen bonding, showcasing its importance in the design of pharmaceutical compounds and the exploration of their solid-state properties (Lou & Hu, 2011).
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-16-7-3-2-5-13(16)11-20-17(21)15-6-4-9-19-18(15)24-14-8-10-23-12-14/h2-7,9,14H,8,10-12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQUXCYUZQPFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(N=CC=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2382909.png)
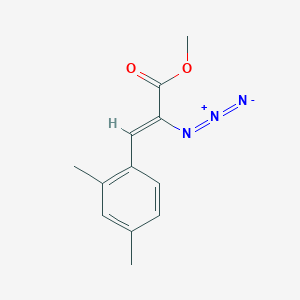

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)
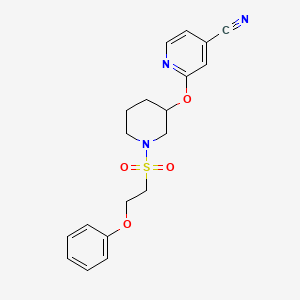
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
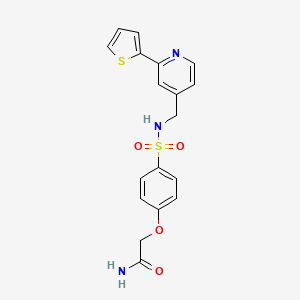



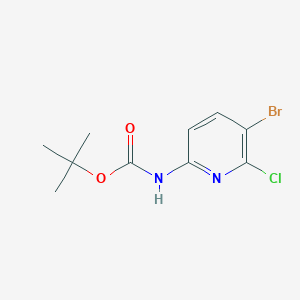
![3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2382927.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382929.png)
